molecular formula C22H19N3O3S B2650394 4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 862758-66-5

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2650394
CAS No.: 862758-66-5
M. Wt: 405.47
InChI Key: KSNSAZLBQGOEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methylphenyl group, and a pyridinylmethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using pyridine-3-methanol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine as a base for nucleophilic substitution; aluminum chloride as a catalyst for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Affecting Cellular Pathways: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the methylphenyl and pyridinylmethyl groups, resulting in different chemical properties and applications.

    4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine: Similar structure but without the pyridinylmethyl group, leading to variations in reactivity and biological activity.

    4-(benzenesulfonyl)-2-(4-methylphenyl)-N-methyl-1,3-oxazol-5-amine: Contains a methyl group instead of the pyridinylmethyl group, affecting its interaction with molecular targets.

Uniqueness

The presence of the benzenesulfonyl, methylphenyl, and pyridinylmethyl groups in 4-(benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine imparts unique chemical and biological properties. These structural features contribute to its versatility in various applications and its potential as a valuable compound in scientific research.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-16-9-11-18(12-10-16)20-25-22(29(26,27)19-7-3-2-4-8-19)21(28-20)24-15-17-6-5-13-23-14-17/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSAZLBQGOEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.